molecular formula C13H15N7O B10935355 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10935355
M. Wt: 285.30 g/mol
InChI Key: XAAKWDHFKZGELR-UHFFFAOYSA-N
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Description

N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the triazolopyrimidine ring: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a suitable reagent like hydrazine or its derivatives.

    Coupling of the pyrazole and triazolopyrimidine rings: This step often involves the use of coupling agents like EDCI or DCC in the presence of a base to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or triazolopyrimidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxamide: Shares the pyrazole moiety but lacks the triazolopyrimidine ring.

    1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide: Contains the triazolopyrimidine ring but not the pyrazole moiety.

    N-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with different substituents.

Uniqueness

N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of both pyrazole and triazolopyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H15N7O

Molecular Weight

285.30 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H15N7O/c1-3-19-8-5-10(17-19)9(2)15-12(21)11-16-13-14-6-4-7-20(13)18-11/h4-9H,3H2,1-2H3,(H,15,21)

InChI Key

XAAKWDHFKZGELR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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